4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE
Description
Properties
IUPAC Name |
4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJJXZYERJXKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with pyridine-4-carboxylic acid chloride to form the desired oxadiazole derivative . The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide and pyridine rings.
Reduction: Reduced forms of the oxadiazole and pyridine rings.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE is not fully understood. it is thought to exert its effects by interacting with specific molecular targets and pathways involved in cell growth and proliferation. For example, it may inhibit certain enzymes or pathways that are crucial for cancer cell survival and growth.
Comparison with Similar Compounds
LMM5 and LMM11 (Antifungal Agents)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Comparison :
- Substituents : LMM5 and LMM11 have sulfamoyl and aromatic substituents (4-methoxyphenylmethyl or furan-2-yl) on the oxadiazole ring, whereas the target compound features a pyridin-4-yl group.
- Activity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition . The pyridinyl group in the target compound may offer enhanced solubility or binding affinity compared to methoxyphenyl or furan groups.
5-Substituted-1,3,4-Oxadiazol-2-yl Benzyl Sulfides (Antibacterial Agents)
- Example : 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a)
- Comparison :
- Substituents : The phenyl-thioether and sulfonylpiperidine groups in 6a contrast with the pyridinyl and benzamide groups in the target compound.
- Activity : These derivatives show antibacterial activity, suggesting that electron-withdrawing substituents (e.g., sulfonyl) enhance efficacy. The pyridinyl group’s electron-rich nature may favor interactions with bacterial targets .
Compounds with Triazole or Other Heterocyclic Cores
4-((((4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETYL)AMINO)BENZAMIDE
- Structure : Features a 1,2,4-triazole core with a pyridinyl substituent and thioacetyl linkage.
- The thioether group may improve lipophilicity, influencing membrane permeability .
3-{5-[(1R)-1-AMINO-1-METHYL-2-PHENYLETHYL]-1,3,4-OXADIAZOL-2-YL}-N-[(1R)-1-(4-FLUOROPHENYL)ETHYL]-5-[METHYL(METHYLSULFONYL)AMINO]BENZAMIDE (I02)
- Structure: Combines oxadiazole with fluorophenyl and methylsulfonylamino groups.
- Comparison :
Benzamide Derivatives with Alternative Heterocycles
N-[3-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOL-4-YL]BENZAMIDE (L0H)
- Structure : Contains a benzimidazole-pyrazole hybrid core.
- Comparison: The benzimidazole moiety enables π-π stacking interactions, which are critical for DNA intercalation or kinase inhibition.
4-(1H-IMIDAZO[4,5-B]PYRIDIN-2-YL)-3-METHOXYBENZAMIDE
- Structure : Imidazo[4,5-b]pyridine fused with a methoxybenzamide group.
- The methoxy group may improve solubility compared to the methyl group in the target compound .
Research Implications
- Structural Optimization : The pyridinyl group in the target compound may offer advantages in solubility and target binding over phenyl or furan substituents.
- Activity Trends : Sulfamoyl and sulfonyl groups (e.g., in LMM5, LMM11, and I02) correlate with antifungal and antibacterial activity, suggesting that electron-withdrawing groups enhance efficacy.
- Heterocycle Choice : Oxadiazoles generally exhibit better metabolic stability than triazoles but may sacrifice some hydrogen-bonding capacity .
Biological Activity
4-Methyl-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological actions.
Chemical Structure and Properties
The compound can be described by its IUPAC name, 4-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]phenylamine. Its molecular formula is with a molecular weight of approximately 240.27 g/mol. The structure features a benzamide core substituted with a pyridine and an oxadiazole moiety, which are known to enhance biological activity.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of oxadiazole derivatives. Studies have shown that compounds similar to this compound exhibit potent activity against various microbial strains.
-
Antimycobacterial Activity :
- A study evaluated the antimycobacterial activity of related oxadiazole derivatives against Mycobacterium tuberculosis. Among the synthesized compounds, those with pyridine and oxadiazole groups demonstrated enhanced efficacy against both susceptible and resistant strains of M. tuberculosis .
- The structure-activity relationship (SAR) indicated that substitutions at the para position significantly influenced antimycobacterial potency.
-
Antifungal and Antibacterial Properties :
- Research has also reported that certain oxadiazole derivatives possess antifungal and antibacterial properties, making them potential candidates for treating infections caused by resistant pathogens.
Anticancer Activity
The anticancer potential of 4-methyl-N-[5-(pyridin-4-y)-1,3,4-oxadiazol-2-y]benzamide has been investigated in various cancer cell lines:
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Cytotoxicity Studies :
- In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines including breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia cells .
- The mechanism of action appears to involve induction of apoptosis in cancer cells, as evidenced by flow cytometry assays showing increased apoptotic cell populations upon treatment with the compound.
- Selectivity :
Case Studies
Several case studies highlight the biological activity of oxadiazole derivatives in clinical settings:
- Clinical Trials :
- Preliminary clinical trials involving compounds structurally related to 4-methyl-N-[5-(pyridin-4-y)-1,3,4-oxadiazol-2-y]benzamide have shown promising results in patients with resistant bacterial infections.
- Animal Studies :
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of 4-methyl-N-[5-(pyridin-4-y)-1,3,4-oxadiazol-2-y]benzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
